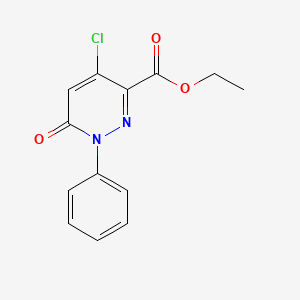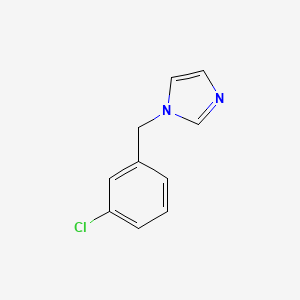
1-(3-Chlorobenzyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)imidazole is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . It is a derivative of imidazole, an organic compound with the formula C3N2H4 . Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .
Synthesis Analysis
Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis, Van Leusen Three-Component Reaction, and others . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . The formation of 2-aroyl-4 (5)-arylimidazoles as side products strongly depends on the reaction conditions employed .
Molecular Structure Analysis
Imidazole is a structure that, despite being small, has unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . The vehicle mechanism can be proposed for imidazole by calculating the activation energy and by analyzing their crystal structures .
Chemical Reactions Analysis
Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .
Physical And Chemical Properties Analysis
The 1H-NMR Spectrum corresponds to the assigned structure . Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .
Scientific Research Applications
Antifungal Properties
- 1-(3-Chlorobenzyl)imidazole derivatives have been studied for their potent antifungal properties. A notable compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, demonstrated high efficacy against guinea pig dermatophytosis in cream and gel formulations (Ogata et al., 1983).
Synthesis of Novel Compounds
- Research has explored the synthesis of new compounds from 1-(3-Chlorobenzyl)imidazole derivatives. The photocyclization of N,N'-bis(o-chlorobenzyl)imidazolium salts and N-(o-chlorobenzyl)imidazole in various conditions has been studied, leading to the creation of imidazo[5,1-a]isoindoles (Byun et al., 1995).
Medicinal Chemistry Developments
- Imidazole rings, including 1-(3-Chlorobenzyl)imidazole, are significant in medicinal chemistry due to their ability to bind with various enzymes and receptors, showing broad bioactivities. Imidazole-based compounds have applications in treating diseases and have potential as diagnostic agents and pathologic probes (Zhang et al., 2014).
Synthetic Methods and Applications
- Imidazoles, including 1-(3-Chlorobenzyl)imidazole derivatives, are synthesized for their antibacterial, antiviral, anti-inflammatory, and anticancer properties. They are also used as kinase inhibitors and glucagon receptor antagonists (Gurav et al., 2022).
Corrosion Inhibition
- Certain imidazole derivatives, including those related to 1-(3-Chlorobenzyl)imidazole, have been studied for their corrosion inhibition properties in metals, particularly in acidic environments. They show high efficiency in protecting metals like mild steel (Ouakki et al., 2019).
Proton-Conducting Polymer Electrolytes
- Imidazoles, including 1-(3-Chlorobenzyl)imidazole derivatives, are studied for their use in high-temperature proton-conducting polymer electrolytes, which have applications in fuel cells (Schechter & Savinell, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGVYVMURXBSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



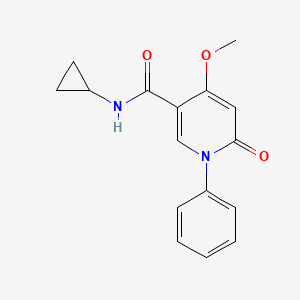
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2367317.png)
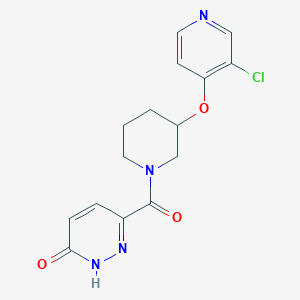
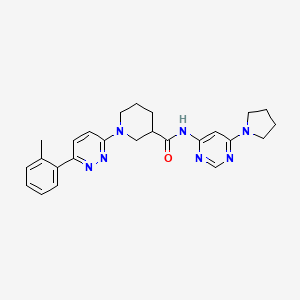
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2367324.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2367325.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)
![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)

